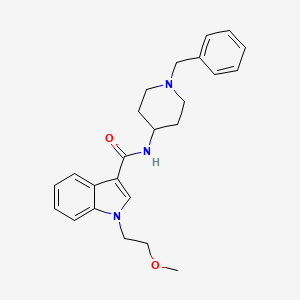
N-(2-methoxybenzyl)-4-oxo-4-(3-oxopiperazino)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxybenzyl)-4-oxo-4-(3-oxopiperazino)butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxybenzyl group, a piperazine ring, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-4-oxo-4-(3-oxopiperazino)butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Methoxybenzyl Intermediate: This step involves the reaction of 2-methoxybenzyl chloride with a suitable nucleophile to form the methoxybenzyl intermediate.
Formation of the Piperazine Intermediate: The piperazine ring is introduced through a nucleophilic substitution reaction involving a suitable piperazine derivative.
Coupling of Intermediates: The final step involves the coupling of the methoxybenzyl intermediate with the piperazine intermediate under appropriate reaction conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-4-oxo-4-(3-oxopiperazino)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols.
Scientific Research Applications
N-(2-methoxybenzyl)-4-oxo-4-(3-oxopiperazino)butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-4-oxo-4-(3-oxopiperazino)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxybenzyl)-3-oxobutanamide
- N-(4-methoxybenzyl)-4-oxo-4-(3-oxopiperazino)butanamide
- N-(2-methoxybenzyl)-4-oxo-4-(3-oxopiperazino)pentanamide
Uniqueness
N-(2-methoxybenzyl)-4-oxo-4-(3-oxopiperazino)butanamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C16H21N3O4 |
|---|---|
Molecular Weight |
319.36 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-oxo-4-(3-oxopiperazin-1-yl)butanamide |
InChI |
InChI=1S/C16H21N3O4/c1-23-13-5-3-2-4-12(13)10-18-14(20)6-7-16(22)19-9-8-17-15(21)11-19/h2-5H,6-11H2,1H3,(H,17,21)(H,18,20) |
InChI Key |
URVCXKBGDMIKCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCC(=O)N2CCNC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11137679.png)
![4-[(3-fluoro-4-methylphenyl)carbonyl]-3-hydroxy-5-(3-hydroxyphenyl)-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11137682.png)
![1-benzyl-5-(4-butoxyphenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11137694.png)
![4,8-Dimethyl-7-[2-oxo-2-(4-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}piperidin-1-YL)ethoxy]-2H-chromen-2-one](/img/structure/B11137703.png)

![[1-(1H-tetrazol-1-yl)cyclohexyl]{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone](/img/structure/B11137711.png)
![(3'E)-3'-[hydroxy(4-propoxyphenyl)methylidene]-1'-(3-methoxypropyl)-1-methylspiro[indole-3,2'-pyrrolidine]-2,4',5'(1H)-trione](/img/structure/B11137719.png)
![(3-benzyl-4-methyl-2-oxochromen-7-yl) (2S)-3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate](/img/structure/B11137720.png)
![2-methyl-4-[(2-phenylmorpholino)carbonyl]-1(2H)-isoquinolinone](/img/structure/B11137724.png)
![(2Z)-6-[(4-ethenylbenzyl)oxy]-2-[(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B11137732.png)
![2-chloro-6-oxo-6H-benzo[c]chromen-3-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate](/img/structure/B11137739.png)
![3-[(4,6-Dimethylpyrimidin-2-YL)amino]-N-[2-(1,3-thiazol-2-YL)ethyl]propanamide](/img/structure/B11137755.png)

![N-(2,3-dihydro-1H-inden-2-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11137773.png)
